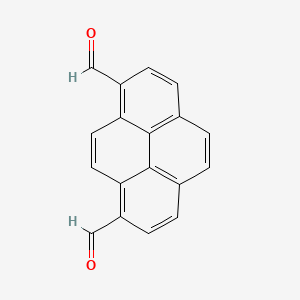
Pyrene-1,8-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene-1,8-dicarbaldehyde is an aromatic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two formyl groups attached to the 1 and 8 positions of the pyrene ring. This compound is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrene-1,8-dicarbaldehyde can be synthesized through several methods. One common approach involves the bromination of pyrene to form 1,8-dibromopyrene, followed by formylation using a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and formylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyrene-1,8-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Pyrene-1,8-dicarboxylic acid.
Reduction: Pyrene-1,8-dihydroxymethyl.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Scientific Research Applications
Pyrene-1,8-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: Employed in the development of fluorescent probes for imaging and sensing applications.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of pyrene-1,8-dicarbaldehyde involves its interaction with molecular targets through its formyl groups and aromatic ring. The compound can undergo photoinduced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making this compound useful in photodynamic therapy . Additionally, its ability to form stable complexes with metal ions enhances its application in metal-organic frameworks (MOFs) and catalysis .
Comparison with Similar Compounds
Pyrene-1,6-dicarbaldehyde: Similar to pyrene-1,8-dicarbaldehyde but with formyl groups at the 1 and 6 positions.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: A derivative with four formyl groups, used in the synthesis of covalent organic frameworks (COFs) and other advanced materials.
1,8-Dibromopyrene: A precursor in the synthesis of this compound, used in various substitution reactions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. Its ability to undergo diverse chemical reactions and form stable complexes with metals makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C18H10O2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
pyrene-1,8-dicarbaldehyde |
InChI |
InChI=1S/C18H10O2/c19-9-13-5-3-11-1-2-12-4-6-14(10-20)16-8-7-15(13)17(11)18(12)16/h1-10H |
InChI Key |
BOHZVQYHWJYDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)C=O)C=CC4=C(C=CC1=C43)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















